molecular formula C9H9ClN2O4 B3340659 4-Chloro-3-nitro-DL-phenylalanine CAS No. 788144-24-1

4-Chloro-3-nitro-DL-phenylalanine

Cat. No. B3340659
CAS RN: 788144-24-1
M. Wt: 244.63 g/mol
InChI Key: QPQIVFYGZYMIKD-UHFFFAOYSA-N
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Description

4-Chloro-DL-phenylalanine, also known as PCP or PCPA, is a compound with the molecular formula ClC6H4CH2CH(NH2)CO2H . It has a molecular weight of 199.63 . It is an inhibitor of 5-hydroxytrytamine (5-HT) synthesis and can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors .


Synthesis Analysis

A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P®) as a coupling reagent . The products were characterized through IR, LC–MS, 1H, and 13C NMR spectral studies .


Molecular Structure Analysis

The molecular structure of 4-Chloro-DL-phenylalanine can be represented by the SMILES string NC(Cc1ccc(Cl)cc1)C(O)=O . The InChI representation is 1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) .


Physical And Chemical Properties Analysis

4-Chloro-DL-phenylalanine is a solid at room temperature . It has a melting point of >240 °C (dec.) (lit.) . It is soluble to 10 mM in 1eq. NaOH and to 5 mM in water with gentle warming .

Mechanism of Action

The compound acts as an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It can reduce the expression of tryptophan hydroxylase 1 (TPH1), a rate-limiting enzyme in the biosynthesis of serotonin . This leads to a depletion of serotonin in the brain .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard . It is considered hazardous and can cause serious damage to eyes and skin. It may also cause respiratory system toxicity .

properties

IUPAC Name

2-amino-3-(4-chloro-3-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-7(11)9(13)14)4-8(6)12(15)16/h1-2,4,7H,3,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQIVFYGZYMIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitro-DL-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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